molecular formula C8H12F4N2O B15170094 Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- CAS No. 647034-60-4

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-

Cat. No.: B15170094
CAS No.: 647034-60-4
M. Wt: 228.19 g/mol
InChI Key: MMCIZDLDVHJHSV-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: is a chemical compound with the molecular formula C8H14N2OF2 It is characterized by the presence of a difluoroamino group attached to a cyclohexyl ring, which is further connected to an acetamide group

Preparation Methods

The synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the proper formation of the acetamide group.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The difluoroamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: This compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling processes.

Comparison with Similar Compounds

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: can be compared with other similar compounds, such as:

    N-[1-(difluoroamino)cyclohexyl]acetamide: This compound lacks the additional difluoro group, which may result in different chemical and biological properties.

    Cyclohexylamine derivatives: These compounds share the cyclohexyl ring structure but differ in their functional groups, leading to variations in reactivity and applications.

The uniqueness of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

647034-60-4

Molecular Formula

C8H12F4N2O

Molecular Weight

228.19 g/mol

IUPAC Name

N-[1-(difluoroamino)cyclohexyl]-N,2-difluoroacetamide

InChI

InChI=1S/C8H12F4N2O/c9-6-7(15)13(10)8(14(11)12)4-2-1-3-5-8/h1-6H2

InChI Key

MMCIZDLDVHJHSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N(C(=O)CF)F)N(F)F

Origin of Product

United States

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